molecular formula C12H14BrClO B14068594 1-(3-(Bromomethyl)-4-ethylphenyl)-3-chloropropan-1-one

1-(3-(Bromomethyl)-4-ethylphenyl)-3-chloropropan-1-one

Cat. No.: B14068594
M. Wt: 289.59 g/mol
InChI Key: UDCUMYZLLCJOFF-UHFFFAOYSA-N
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Description

1-(3-(Bromomethyl)-4-ethylphenyl)-3-chloropropan-1-one is an organic compound that belongs to the class of halogenated ketones. This compound is characterized by the presence of bromine, chlorine, and a ketone functional group within its molecular structure. It is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Bromomethyl)-4-ethylphenyl)-3-chloropropan-1-one typically involves a multi-step process. One common method involves the bromination of 4-ethylacetophenone to introduce the bromomethyl group, followed by the chlorination of the resulting intermediate. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and thionyl chloride or phosphorus pentachloride for chlorination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and chlorination reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process. Solvents such as carbon tetrachloride or dichloromethane are commonly used to dissolve the reactants and facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

1-(3-(Bromomethyl)-4-ethylphenyl)-3-chloropropan-1-one undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl and chloropropanone groups can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted phenyl ketones, carboxylic acids, alcohols, and various other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(3-(Bromomethyl)-4-ethylphenyl)-3-chloropropan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-(Bromomethyl)-4-ethylphenyl)-3-chloropropan-1-one involves its interaction with nucleophiles and electrophiles in various chemical reactions. The bromomethyl and chloropropanone groups act as electrophilic centers, facilitating nucleophilic attack and subsequent substitution or addition reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-3-chloropropane: Similar in structure but lacks the phenyl and ethyl groups.

    4-Bromo-2-chlorobenzyl chloride: Contains a benzyl chloride group instead of the ketone.

    1-(4-Bromophenyl)-3-chloropropan-1-one: Similar structure but without the ethyl group.

Uniqueness

1-(3-(Bromomethyl)-4-ethylphenyl)-3-chloropropan-1-one is unique due to the presence of both bromomethyl and chloropropanone groups attached to a phenyl ring with an ethyl substituent. This combination of functional groups provides distinct reactivity and versatility in various chemical reactions, making it valuable for diverse applications in research and industry .

Properties

Molecular Formula

C12H14BrClO

Molecular Weight

289.59 g/mol

IUPAC Name

1-[3-(bromomethyl)-4-ethylphenyl]-3-chloropropan-1-one

InChI

InChI=1S/C12H14BrClO/c1-2-9-3-4-10(7-11(9)8-13)12(15)5-6-14/h3-4,7H,2,5-6,8H2,1H3

InChI Key

UDCUMYZLLCJOFF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)C(=O)CCCl)CBr

Origin of Product

United States

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